

# An In-Depth Technical Guide to Methyl 2-acetamido-3-nitrobenzoate

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## Compound of Interest

Compound Name: *Methyl 2-acetamido-3-nitrobenzoate*

Cat. No.: *B181345*

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## Introduction: Situating a Niche Chemical Entity

**Methyl 2-acetamido-3-nitrobenzoate** is a substituted aromatic compound with the chemical formula  $C_{10}H_{10}N_2O_5$ .<sup>[1]</sup> As a niche molecule, it holds potential interest for researchers in medicinal chemistry and synthetic organic chemistry. Its structure, featuring an acetamido group and a nitro group ortho and meta, respectively, to a methyl ester on a benzene ring, presents a unique electronic and steric environment. This arrangement makes it a potential precursor or building block for more complex heterocyclic systems or as a scaffold for developing novel bioactive agents. The strategic placement of the nitro group allows for its reduction to an amine, opening a pathway for a variety of subsequent chemical modifications.

This guide aims to provide a consolidated overview of the known physical properties of **Methyl 2-acetamido-3-nitrobenzoate**, alongside a discussion on the practical and theoretical considerations for its handling and characterization. However, it is crucial to note that comprehensive experimental data for this specific compound is not widely available in peer-reviewed literature. Much of the available information is confined to chemical supplier databases.

## Core Physical and Chemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in a research and development setting. These properties dictate the conditions required for storage, handling, and reaction setups.

## Identity and Structure

- IUPAC Name: methyl 2-(acetylamino)-3-nitrobenzoate[1]
- CAS Number: 95067-27-9[1]
- Molecular Formula: C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>5</sub>[1]
- Molecular Weight: 238.20 g/mol [1]
- Canonical SMILES: COC(=O)C1=C(NC(C)=O)C=CC=C1[O-][1]

The structural arrangement of the functional groups is key to the molecule's reactivity. The electron-withdrawing nature of both the nitro group and the methyl ester will deactivate the aromatic ring towards electrophilic substitution, while the acetamido group is an activating, ortho-para directing group. The interplay of these electronic effects, combined with steric hindrance, will govern the outcomes of further chemical transformations.

## Physicochemical Data

A summary of the available quantitative data is presented below. It is important to note the significant gaps in publicly available, experimentally verified data.

Physical Property	Value	Source(s)
Melting Point	120-122 °C	Vendor Data
Boiling Point	Not available	-
Density	Not available	-
Solubility	Not available	-

The melting point of 120-122 °C suggests that **Methyl 2-acetamido-3-nitrobenzoate** is a solid at room temperature. The lack of boiling point data is common for complex organic molecules

that may decompose at elevated temperatures before boiling. Information regarding solubility is critical for experimental design, including choosing appropriate solvents for reactions, purification, and analytical characterization. While not explicitly documented, based on its structure, it is reasonable to predict moderate solubility in polar organic solvents like dichloromethane, ethyl acetate, and acetone, and poor solubility in water and nonpolar solvents like hexane.

## Spectroscopic Characterization: A Predictive Analysis

While specific, published experimental spectra for **Methyl 2-acetamido-3-nitrobenzoate** are not readily available, we can predict the expected spectral features based on its functional groups. This predictive analysis is an essential tool for chemists to provisionally identify the compound during synthesis and purification.

### Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected characteristic absorption peaks for **Methyl 2-acetamido-3-nitrobenzoate** would include:

- N-H Stretch (Amide): A peak around  $3300\text{ cm}^{-1}$ .
- C-H Stretch (Aromatic and Aliphatic): Peaks in the range of  $3100\text{-}3000\text{ cm}^{-1}$  (aromatic) and just below  $3000\text{ cm}^{-1}$  (methyl groups).
- C=O Stretch (Ester and Amide): Two distinct carbonyl peaks would be expected. The ester carbonyl typically appears around  $1730\text{-}1715\text{ cm}^{-1}$ , while the amide I band is usually found between  $1680\text{-}1630\text{ cm}^{-1}$ .
- N-O Stretch (Nitro group): Two strong, characteristic peaks are expected for the asymmetric and symmetric stretching of the nitro group, typically around  $1550\text{-}1500\text{ cm}^{-1}$  and  $1360\text{-}1300\text{ cm}^{-1}$ , respectively.
- C-O Stretch (Ester): Peaks in the region of  $1300\text{-}1000\text{ cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the amide, the methyl protons of the acetamido group, and the methyl protons of the ester. The aromatic protons would likely appear as complex multiplets in the downfield region (around 7.0-8.5 ppm). The amide proton would be a broad singlet, and its chemical shift would be concentration-dependent. The two methyl groups would each appear as sharp singlets, likely in the regions of 2.0-2.5 ppm (acetamido) and 3.5-4.0 ppm (ester).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the unique chemical environments of the molecule. The carbonyl carbons of the ester and amide would be the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the 110-150 ppm range, with the carbons attached to the nitro and ester groups being more deshielded. The two methyl carbons would be the most upfield signals.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **Methyl 2-acetamido-3-nitrobenzoate**, the molecular ion peak  $[\text{M}]^+$  would be expected at  $m/z$  238. Common fragmentation patterns would likely involve the loss of the methoxy group ( $-\text{OCH}_3$ ) from the ester, the loss of the acetyl group ( $-\text{COCH}_3$ ), and potentially the loss of the nitro group ( $-\text{NO}_2$ ).

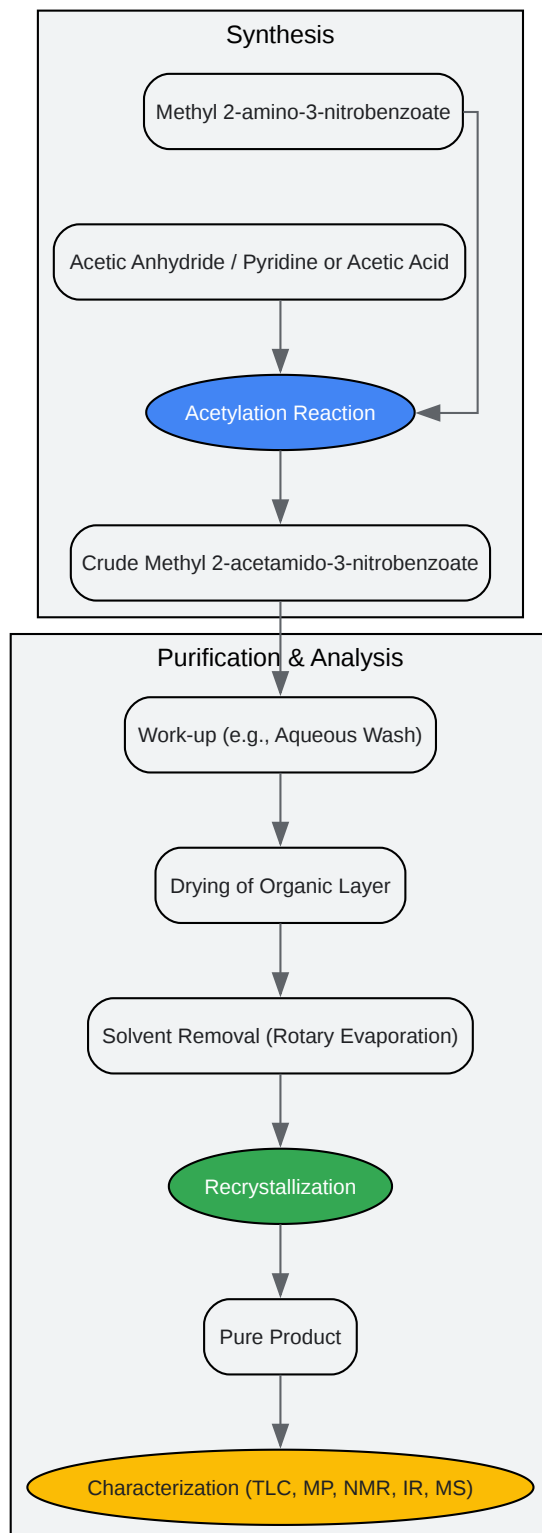
## Experimental Protocols: A General Approach to Synthesis and Analysis

Given the absence of a specific, detailed synthesis protocol in the literature for **Methyl 2-acetamido-3-nitrobenzoate**, a plausible synthetic route would involve the acetylation of the corresponding amine, Methyl 2-amino-3-nitrobenzoate. The synthesis of this precursor is documented.<sup>[2]</sup>

## Hypothetical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of the title compound from its amino precursor.

## Hypothetical Synthesis and Purification Workflow



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Caption: Hypothetical workflow for synthesis and characterization.

### Step-by-Step Methodology (Acetylation):

- **Dissolution:** Dissolve Methyl 2-amino-3-nitrobenzoate in a suitable solvent such as pyridine or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** Cool the solution in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully pour the mixture into ice water to precipitate the crude product.
- **Isolation:** Collect the solid product by vacuum filtration and wash with cold water.
- **Purification:** The crude product would then be purified, likely by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure **Methyl 2-acetamido-3-nitrobenzoate**.

## Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **Methyl 2-acetamido-3-nitrobenzoate**.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion and Future Outlook

**Methyl 2-acetamido-3-nitrobenzoate** represents a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has collated the available physical

property data and provided a predictive framework for its spectroscopic characterization. The significant gaps in the experimental data highlight an opportunity for researchers to contribute to the body of chemical knowledge by performing a full characterization of this compound and publishing the results. Such work would be invaluable for enabling its broader use in drug discovery and development programs.

## References

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## Sources

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